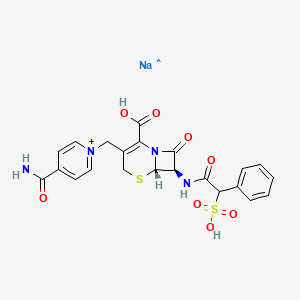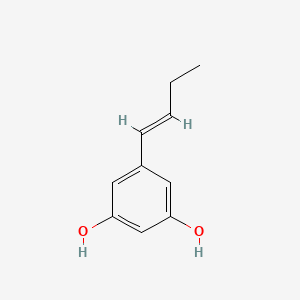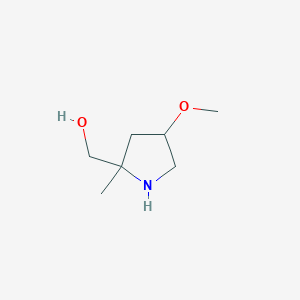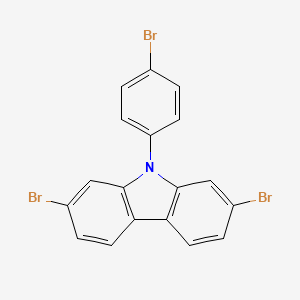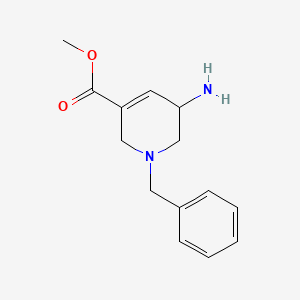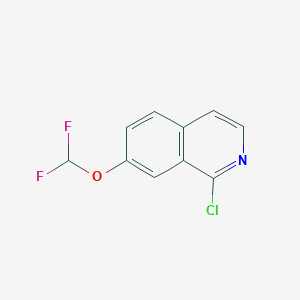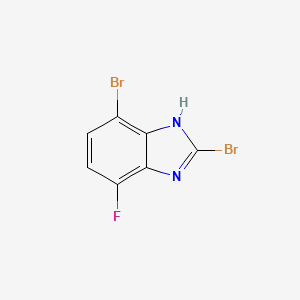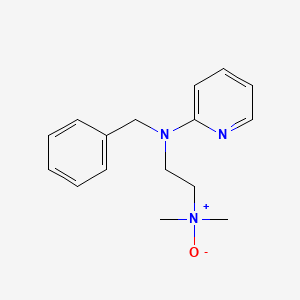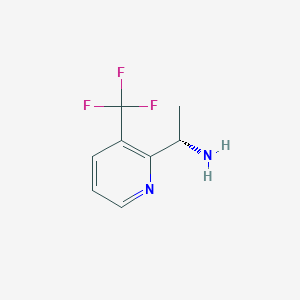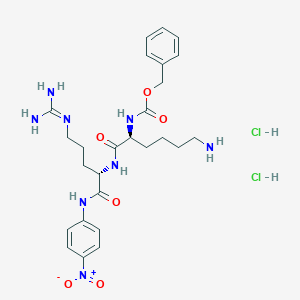
Z-Lys-Arg-pNA 2HCl
Vue d'ensemble
Description
Z-Lys-Arg-pNA 2HCl, also known as Z-KR-pNA, is a chemical compound with the CAS number 108318-37-2 . It is used as a colorimetric plasmin substrate .
Chemical Reactions Analysis
Z-Lys-Arg-pNA 2HCl is a synthetic peptide that reacts with proteolytic enzymes under formation of color or fluorescence which can be followed spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .Applications De Recherche Scientifique
- Scientific Field : Coagulation Diagnostics and Research .
- Summary of the Application : “Z-Lys-Arg-pNA 2HCl” is a chromogenic substrate used for the measurement of enzymatic activity of serine proteases involved in coagulation and fibrinolysis . These substrates are synthetic peptides that react with proteolytic enzymes under formation of colour or fluorescence which can be followed spectrophotometrically and the intensity of which is proportional to the proteolytic activity of the enzyme .
- Methods of Application or Experimental Procedures : The substrate is composed of 3 to 5 natural or artificial amino acids. They may be N-terminally protected to reduce undesired degradation by aminopeptidases. On their C-terminus they are modified so that upon cleavage of the amide bond a chromogenic or fluorogenic group is released . Detection depends on the type of leaving group and may range from the UV- to the visible region of light .
- Results or Outcomes : The use of these substrates allows for the measurement of the proteolytic activity of the enzyme, which is proportional to the intensity of the color or fluorescence produced .
-
Scientific Field : Factor Xa Research .
- Summary of the Application : “Z-Lys-Arg-pNA 2HCl” is used as a chromogenic substrate in the study of Factor Xa, a coagulation factor .
- Methods of Application or Experimental Procedures : The substrate reacts with Factor Xa, releasing a chromophore that can be measured spectrophotometrically .
- Results or Outcomes : The intensity of the color or fluorescence produced is proportional to the activity of Factor Xa .
-
Scientific Field : Thrombin Research .
- Summary of the Application : “Z-Lys-Arg-pNA 2HCl” is used as a chromogenic substrate in the study of thrombin, another coagulation factor .
- Methods of Application or Experimental Procedures : The substrate reacts with thrombin, releasing a chromophore that can be measured spectrophotometrically .
- Results or Outcomes : The intensity of the color or fluorescence produced is proportional to the activity of thrombin .
-
Scientific Field : Plasma Kallikrein and Factor XIIa Research .
- Summary of the Application : “Z-Lys-Arg-pNA 2HCl” is used as a chromogenic substrate in the study of Plasma Kallikrein and Factor XIIa, which are involved in the intrinsic pathway of blood coagulation .
- Methods of Application or Experimental Procedures : The substrate reacts with Plasma Kallikrein and Factor XIIa, releasing a chromophore that can be measured spectrophotometrically .
- Results or Outcomes : The intensity of the color or fluorescence produced is proportional to the activity of Plasma Kallikrein and Factor XIIa .
-
Scientific Field : Activated Protein C and Factor XIa Research .
- Summary of the Application : “Z-Lys-Arg-pNA 2HCl” is used as a chromogenic substrate in the study of Activated Protein C and Factor XIa, which are involved in the regulation of blood coagulation .
- Methods of Application or Experimental Procedures : The substrate reacts with Activated Protein C and Factor XIa, releasing a chromophore that can be measured spectrophotometrically .
- Results or Outcomes : The intensity of the color or fluorescence produced is proportional to the activity of Activated Protein C and Factor XIa .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O6.2ClH/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39;;/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30);2*1H/t21-,22-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDMCMLYHJMXEG-IXOXMDGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys-Arg-pNA 2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



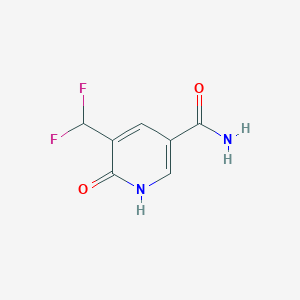
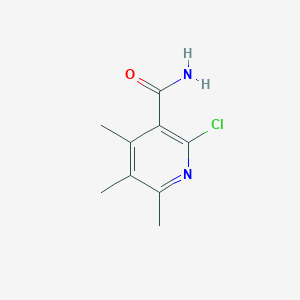
![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)
